4-Chlorobutyl 3,4-dimethoxybenzoate physical properties
4-Chlorobutyl 3,4-dimethoxybenzoate physical properties
An In-depth Technical Guide to the Physical Properties of 4-Chlorobutyl 3,4-dimethoxybenzoate
Introduction
4-Chlorobutyl 3,4-dimethoxybenzoate, also known as 4-chlorobutyl veratrate, is a significant organic compound with the chemical formula C₁₃H₁₇ClO₄.[1][2][3] It serves as a crucial intermediate in the synthesis of various pharmaceuticals, agrochemicals, and functional materials.[4][5] Its molecular structure, featuring a 3,4-dimethoxybenzoyl group (veratroyl) linked to a 4-chlorobutyl chain, provides a versatile scaffold for chemical modifications. For instance, it is recognized as Impurity E in the synthesis of Mebeverine Hydrochloride, a testament to its relevance in pharmaceutical manufacturing.[3][6]
This technical guide offers an in-depth exploration of the core physical and chemical properties of 4-Chlorobutyl 3,4-dimethoxybenzoate. Designed for researchers, chemists, and drug development professionals, this document provides not only a compilation of key data but also the underlying scientific context and methodologies for their validation. We will delve into its structural characteristics, physical constants, and the experimental protocols required for their accurate determination, ensuring a blend of theoretical knowledge and practical application.
Molecular Structure and Core Identifiers
The foundational identity of any chemical compound lies in its structure and universally recognized identifiers.
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Chemical Name: 4-Chlorobutyl 3,4-dimethoxybenzoate[1]
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Synonyms: 4-chlorobutyl veratrate, Veratric acid 4-chlorobutyl ester, Benzoic acid, 3,4-dimethoxy-, 4-chlorobutyl ester[1][3]
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CAS Registry Number: 69788-75-6[2]
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Molecular Weight: 272.72 g/mol [3]
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Canonical SMILES: COC1=C(C=C(C=C1)C(=O)OCCCCCl)OC[3]
The structure consists of a veratric acid moiety esterified with 4-chlorobutanol. The two methoxy groups on the benzene ring and the terminal chloro group on the butyl chain are key functional groups that dictate the compound's reactivity and physical behavior.
Summary of Physical Properties
The physical properties of 4-Chlorobutyl 3,4-dimethoxybenzoate are critical for its handling, purification, and application in synthesis. The data below has been consolidated from multiple sources to provide a comprehensive overview.
| Property | Value | Source(s) |
| Appearance | Pale yellow thick oil or colorless liquid. | [4] |
| Boiling Point | 175-184 °C at 0.5 Torr.[1][2] Note: A value of 386°C at atmospheric pressure is also reported, but vacuum distillation is standard for compounds of this molecular weight to prevent decomposition.[4] | [1][2][4] |
| Density | 1.154 g/cm³ | [1] |
| Refractive Index (n_D) | 1.505 | [1][4] |
| Flash Point | 151.4 °C | [1] |
| Solubility | Soluble in ethanol, ether, and dichloromethane.[4] Slightly soluble in chloroform and methanol.[4] | [4] |
| Storage Condition | Recommended storage at 2-8°C, sealed in a dry environment. | [4][8] |
| Topological Polar Surface Area | 44.8 Ų | [3] |
| XLogP3 | 3.2 | [3] |
Synthesis and Purification Workflow
Understanding the synthesis is key to appreciating the potential impurities and the rationale behind purification methods that rely on physical properties. The primary route to 4-Chlorobutyl 3,4-dimethoxybenzoate is the esterification of 3,4-dimethoxybenzoic acid with 4-chlorobutanol.[4]
Synthesis Reaction: Fischer Esterification
The reaction is a classic acid-catalyzed Fischer esterification.
Caption: Fischer esterification of 3,4-dimethoxybenzoic acid.
Experimental Protocol: Synthesis and Purification
This protocol provides a self-validating system by including in-process checks (TLC) and a final purification step (vacuum distillation) that relies on the compound's specific boiling point.
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Reaction Setup:
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Equip a round-bottom flask with a Dean-Stark apparatus and a reflux condenser.
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Charge the flask with 3,4-dimethoxybenzoic acid (1.0 eq), 4-chlorobutanol (1.2 eq), a catalytic amount of concentrated sulfuric acid (or p-toluenesulfonic acid), and an appropriate solvent (e.g., toluene) to facilitate azeotropic removal of water.
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Causality: Using a Dean-Stark trap is crucial. The removal of water, a product of the reaction, drives the equilibrium towards the formation of the ester, thereby maximizing the yield as per Le Châtelier's principle.
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Reaction Execution:
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Heat the mixture to reflux. Monitor the reaction progress by observing water collection in the Dean-Stark trap and by thin-layer chromatography (TLC).
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Trustworthiness: TLC analysis provides a real-time, semi-quantitative assessment of the consumption of starting materials and the formation of the product, preventing premature or unnecessarily prolonged reaction times.
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Workup and Isolation:
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Once the reaction is complete, cool the mixture to room temperature.
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Wash the organic layer sequentially with a saturated sodium bicarbonate solution (to neutralize the acid catalyst), water, and brine.
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Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
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Purification:
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Purify the crude oil via vacuum distillation.
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Causality: The high molecular weight and boiling point of the product necessitate vacuum distillation.[4] Performing distillation at atmospheric pressure would require temperatures high enough to cause decomposition, reducing yield and purity.
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Collect the fraction boiling at 175-184 °C under a pressure of 0.5 Torr .[1][2] This precise boiling point range serves as a key physical constant for identification.
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Protocols for Physical Property Determination
Accurate measurement of physical properties is essential for quality control and characterization.
Workflow for Boiling Point Determination
Caption: Workflow for vacuum boiling point determination.
Determination of Refractive Index
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Instrument Calibration: Calibrate the Abbe refractometer using a standard of known refractive index (e.g., distilled water) at a controlled temperature (typically 20°C or 25°C). This step ensures the trustworthiness of the measurement.
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Sample Application: Place a few drops of 4-Chlorobutyl 3,4-dimethoxybenzoate onto the prism of the refractometer.
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Measurement: Close the prism and allow the sample to thermally equilibrate.
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Reading: Adjust the instrument until the dividing line between the light and dark fields is sharp and centered in the crosshairs. Read the refractive index from the scale. The expected value is approximately 1.505 .[1][4]
Spectroscopic Characterization (General Protocol)
While specific spectra for this exact compound are not publicly available in detail, a standard protocol for its analysis would follow established methodologies. The expected signals can be predicted based on its structure.
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Sample Preparation (NMR):
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Dissolve 5-10 mg of purified 4-Chlorobutyl 3,4-dimethoxybenzoate in ~0.6 mL of deuterated chloroform (CDCl₃).
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Add a small amount of tetramethylsilane (TMS) as an internal standard (δ 0.00 ppm).
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Causality: CDCl₃ is a standard solvent that dissolves the compound well and provides a minimal background signal. TMS provides a universal reference point for chemical shifts, ensuring data comparability across different instruments.[9]
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¹H NMR (Proton NMR) - Predicted Signals:
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Aromatic Protons (3H): Three distinct signals in the aromatic region (~6.8-7.7 ppm), corresponding to the protons on the dimethoxy-substituted benzene ring.
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Methoxy Protons (6H): Two sharp singlets, each integrating to 3H, around ~3.9 ppm, for the two -OCH₃ groups.
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Ester Methylene Protons (2H): A triplet around ~4.3 ppm (-O-CH₂-).
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Chloro Methylene Protons (2H): A triplet around ~3.6 ppm (-CH₂-Cl).
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Internal Methylene Protons (4H): Two overlapping multiplets in the upfield region (~1.8-2.0 ppm) for the two central -CH₂- groups of the butyl chain.
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¹³C NMR (Carbon NMR) - Predicted Signals:
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Carbonyl Carbon (1C): A signal in the downfield region (~166 ppm).
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Aromatic Carbons (6C): Six signals in the aromatic region (~110-155 ppm).
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Aliphatic Carbons (4C): Four signals in the upfield region (~25-65 ppm) corresponding to the butyl chain carbons.
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Methoxy Carbons (2C): Two signals around ~56 ppm.
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Safety and Handling
Proper handling is paramount when working with any chemical intermediate.
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GHS Hazard Statements: H317 (May cause an allergic skin reaction) and H411 (Toxic to aquatic life with long-lasting effects).[3]
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Hazard Codes: Xi (Irritant), N (Dangerous for the environment).[1]
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Risk Phrases: R43 (May cause sensitization by skin contact), R51/53 (Toxic to aquatic organisms, may cause long-term adverse effects in the aquatic environment).[4]
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Safety Precautions:
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Personal Protective Equipment (PPE): Always use in a well-ventilated area or fume hood. Wear safety goggles, a lab coat, and nitrile gloves.
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Storage: Store in a tightly sealed container in a cool, dry place (2-8°C) away from incompatible materials.[8]
Conclusion
4-Chlorobutyl 3,4-dimethoxybenzoate is a valuable chemical intermediate whose physical properties are well-defined. This guide has provided a comprehensive summary of these properties, including its appearance, boiling point, density, and solubility. By grounding this data with detailed experimental protocols for synthesis and characterization, we establish a framework for its effective and safe use in a research and development setting. The provided workflows and explanations of causality are intended to empower scientists to not only use this data but also to replicate and validate it with a high degree of confidence.
References
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4-Chlorobutyl 3,4-dimethoxybenzoate - ChemBK. (2024). ChemBK. Retrieved from [Link]
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4-Chlorobutyl 3,4-dimethoxybenzoate - CAS Common Chemistry. (n.d.). CAS, a division of the American Chemical Society. Retrieved from [Link]
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4-Chlorobutyl 3,4-dimethoxybenzoate | C13H17ClO4 | CID 12843121 - PubChem. (n.d.). National Center for Biotechnology Information. Retrieved from [Link]
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4-Chlorobutyl 3,4-dimethoxybenzoate | CAS#:69788-75-6 | Chemsrc. (2025). Chemsrc. Retrieved from [Link]
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4-Chlorobutyl 3,4-dimethoxybenzoate - NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). NINGBO INNO PHARMCHEM CO.,LTD. Retrieved from [Link]
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4-CHLOROBUTYL 3,4-DIMETHOXYBENZOATE - precisionFDA. (n.d.). precisionFDA. Retrieved from [Link]
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4-CHLOROBUTYL 3,4-DIMETHOXYBENZOATE - gsrs. (n.d.). Global Substance Registration System. Retrieved from [Link]
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